molecular formula C20H23N3O3S B2669312 N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241691-50-8

N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2669312
CAS No.: 1241691-50-8
M. Wt: 385.48
InChI Key: PILBSURGDFAEGV-UHFFFAOYSA-N
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Description

N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a chemical compound for research applications. It features a piperazine core substituted with a (E)-styrenesulfonyl group and an N-phenylacetamide side chain. This molecular architecture is found in compounds studied for various pharmacological activities, such as enzyme inhibition. Researchers can utilize this compound as a reference standard or as a building block in synthetic chemistry for developing novel molecules. The (E)-configured vinyl sulfone group can act as a Michael acceptor in biochemical contexts, making it a potential candidate for studying covalent inhibition or the development of targeted covalent inhibitors. Handle with care in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-20(21-19-9-5-2-6-10-19)17-22-12-14-23(15-13-22)27(25,26)16-11-18-7-3-1-4-8-18/h1-11,16H,12-15,17H2,(H,21,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILBSURGDFAEGV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can modulate their activity, potentially reducing the excitability of neurons and thereby exerting anticonvulsant effects. This mechanism is similar to that of other anticonvulsant drugs, which also target sodium channels to stabilize neuronal membranes.

Comparison with Similar Compounds

Key Observations :

  • The target compound has the highest molecular weight and lipophilicity (logP = 4.3) due to its bulky styryl sulfonyl and phenylsulfanyl groups. This may enhance membrane permeability but reduce aqueous solubility.
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide shares a sulfonyl-piperazine core but substitutes the styryl group with a smaller tosyl (p-toluenesulfonyl) moiety. Its lower molecular weight (432.14 vs. 493.64) suggests improved solubility.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Anticonvulsant Activity Insights from Analogs:

  • highlights that substituents on the piperazine ring critically influence anticonvulsant activity. For example:
    • 3-Trifluoromethylphenyl derivatives (e.g., Compound 20) showed potent activity in maximal electroshock (MES) and 6-Hz psychomotor seizure models .
    • 3-Chlorophenyl analogs were largely inactive, emphasizing the importance of electron-withdrawing groups (e.g., -CF₃) for sodium channel modulation .

Table 2: Comparative Anticonvulsant Data

Compound MES ED₅₀ (mg/kg) 6-Hz Activity Neurotoxicity (TD₅₀, mg/kg) Protection Index (TD₅₀/ED₅₀)
Compound 20 38.2 Active 125.6 3.3
Phenytoin (Reference) 8.5 Inactive 49.0 5.8
Target Compound (Predicted) N/A Potential N/A N/A

Notes:

  • Compound 20’s protection index (3.3) is lower than phenytoin (5.8), but its activity in the 6-Hz model (resistant epilepsy) suggests a broader mechanism .
  • The target compound’s styryl sulfonyl group may improve binding to sodium channels, though experimental data are lacking.

Biological Activity

N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores the compound's pharmacological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features several key functional groups that contribute to its biological activity:

  • Piperazine Ring : Known for its role in various pharmacological applications.
  • Sulfonamide Group : Often associated with antibacterial properties.
  • Phenylethenyl Moiety : Enhances lipophilicity and potential receptor interactions.

Molecular Formula : C21H25N3O3S
Molecular Weight : 399.51 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.

Anticonvulsant Activity

Research indicates that compounds with similar structures have shown anticonvulsant properties. The piperazine moiety is particularly relevant, as it has been linked to the modulation of neurotransmitter systems involved in seizure activity.

Anticancer Potential

This compound has been investigated for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureActivity Implication
Piperazine ringEnhances interaction with neurotransmitter receptors
Sulfonamide groupAssociated with antibacterial and anticancer effects
Phenylethenyl substitutionIncreases lipophilicity, enhancing cell membrane penetration

Case Studies

  • Anticonvulsant Studies : A study conducted on rodent models demonstrated that the compound exhibited significant anticonvulsant effects compared to control groups, suggesting its potential use in treating epilepsy.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines indicated that this compound reduced cell viability significantly, particularly in breast and colon cancer cells.
  • Enzyme Inhibition Assays : The compound was tested against several enzymes involved in cancer metabolism, showing promising inhibitory effects that could lead to further therapeutic applications.

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